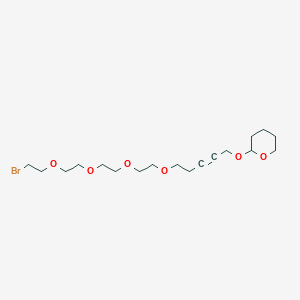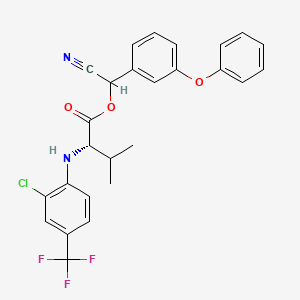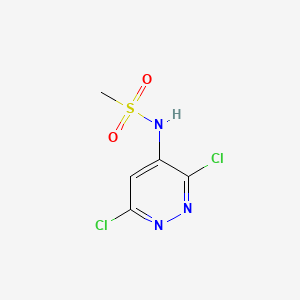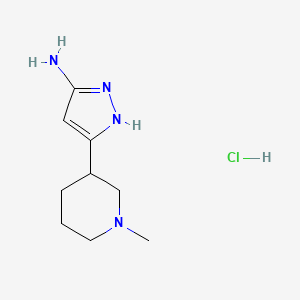
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide is a chemical compound with the molecular formula C18H31BrO6 and a molecular weight of 423.3 g/mol . This compound is often used in research settings, particularly in the field of organic chemistry, due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide typically involves the reaction of tetrahydro-2H-pyran-2-yloxy with pent-3-yn-1-PEG4-bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyne group, to form corresponding oxides.
Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used, often in the presence of a co-oxidant.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: Products include alkenes and alkanes.
科学研究应用
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and tracking purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
作用机制
The mechanism of action of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide involves its reactivity with various nucleophiles and electrophiles. The bromide group acts as a leaving group, allowing for substitution reactions to occur. The alkyne group can participate in cycloaddition reactions, forming stable ring structures. The tetrahydro-2H-pyran-2-yloxy moiety provides stability and solubility, enhancing the compound’s utility in various applications .
相似化合物的比较
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but lacks the PEG4-bromide moiety.
[3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-yl]methanol: Contains a similar tetrahydro-2H-pyran-2-yloxy group but is attached to a steroid backbone.
5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde: Contains a similar tetrahydro-2H-pyran-2-yloxy group but with different functional groups.
Uniqueness
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide is unique due to its combination of a tetrahydro-2H-pyran-2-yloxy group with a PEG4-bromide moiety. This combination provides both stability and reactivity, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C18H31BrO6 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
2-[5-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]pent-2-ynoxy]oxane |
InChI |
InChI=1S/C18H31BrO6/c19-7-11-21-13-15-23-17-16-22-14-12-20-8-3-1-4-9-24-18-6-2-5-10-25-18/h18H,2-3,5-17H2 |
InChI 键 |
LFIQKSLSCRTTBQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC#CCCOCCOCCOCCOCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)



![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)

![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)


